dioxomolybdenum;(Z)-4-hydroxypent-3-en-2-one
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Overview
Description
Dioxomolybdenum;(Z)-4-hydroxypent-3-en-2-one is a complex compound that features a molybdenum center coordinated with two oxo groups and a ligand derived from (Z)-4-hydroxypent-3-en-2-one
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dioxomolybdenum;(Z)-4-hydroxypent-3-en-2-one typically involves the reaction of molybdenum precursors with (Z)-4-hydroxypent-3-en-2-one under controlled conditions. One common method involves the use of molybdenum trioxide (MoO3) or molybdenum acetylacetonate [MoO2(acac)2] as the molybdenum source. The reaction is often carried out in a solvent such as methanol or ethanol, and the mixture is refluxed to facilitate the formation of the desired complex .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Dioxomolybdenum;(Z)-4-hydroxypent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can act as a catalyst in oxidation reactions, such as the oxidation of olefins to epoxides.
Reduction: It can also participate in reduction reactions, including the deoxygenation of sulfoxides to sulfides.
Substitution: Ligand exchange reactions can occur, where the (Z)-4-hydroxypent-3-en-2-one ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include tert-butyl hydroperoxide for oxidation reactions and phosphorous-based compounds or silanes for reduction reactions . Reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from reactions involving this compound include epoxides from oxidation reactions and sulfides from reduction reactions .
Scientific Research Applications
Dioxomolybdenum;(Z)-4-hydroxypent-3-en-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dioxomolybdenum;(Z)-4-hydroxypent-3-en-2-one involves its ability to facilitate redox reactions. The molybdenum center can undergo changes in oxidation state, allowing it to transfer oxygen atoms or electrons to substrates. This makes it an effective catalyst for oxidation and reduction reactions. The molecular targets and pathways involved include the activation of oxygen species and the stabilization of transition states during catalytic processes .
Comparison with Similar Compounds
Dioxomolybdenum;(Z)-4-hydroxypent-3-en-2-one can be compared with other dioxomolybdenum complexes, such as:
Dioxomolybdenum(VI) complexes with hydrazones: These complexes also feature molybdenum centers coordinated with oxo groups and hydrazone ligands
Dioxomolybdenum(VI) complexes with Schiff bases: These complexes are similar in structure but use Schiff base ligands instead of (Z)-4-hydroxypent-3-en-2-one
The uniqueness of this compound lies in its specific ligand, which imparts distinct chemical properties and reactivity compared to other dioxomolybdenum complexes .
Properties
Molecular Formula |
C10H16MoO6 |
---|---|
Molecular Weight |
328.18 g/mol |
IUPAC Name |
dioxomolybdenum;(Z)-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/2C5H8O2.Mo.2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;;/b2*4-3-;;; |
InChI Key |
FAQSSRBQWPBYQC-VGKOASNMSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O=[Mo]=O |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[Mo]=O |
Origin of Product |
United States |
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